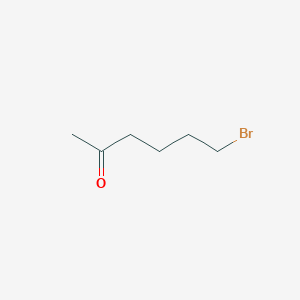
6-Bromohexan-2-one
Cat. No. B030552
Key on ui cas rn:
10226-29-6
M. Wt: 179.05 g/mol
InChI Key: CZGOECYPTLSLNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04291037
Procedure details


21.5 g (0.12 mol) of freshly distilled 1-bromo-5-hexanone are dissolved in 200 ml of absolute ethanol in a 500 ml capacity flask, followed by the gradual dropwise addition at boiling temperature of 34.7 g (0.12 mol) of sodium 1,3-dibutyl xanthine dissolved in 200 ml of absolute ethanol. The solution is heated under reflux. The reaction is over after about 24 hours. Removal of the alcohol by distillation in a rotary evaporator leaves a solid white residue. This residue is introduced into an extraction tube in which it is extracted with petrol 40/80 in a Soxhlet apparatus until no more starting material can be detected. The petrol is distilled off in a rotary evaporator, leaving 25 g (0.069 mol) of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, corresponding to 75% of the theoretical, based on the sodium 1,3-dibutyl xanthine reacted.


Name
sodium 1,3-dibutyl xanthine
Quantity
0.12 mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].[CH2:9]([N:13]1[C:22](=[O:23])[C:21]2[NH:20][CH:19]=[N:18][C:17]=2[N:16]([CH2:24][CH2:25][CH2:26][CH3:27])[C:14]1=[O:15])[CH2:10][CH2:11][CH3:12].[Na]>C(O)C>[O:8]=[C:6]([CH3:7])[CH2:5][CH2:4][CH2:3][CH2:2][N:20]1[C:21]2[C:22](=[O:23])[N:13]([CH2:9][CH2:10][CH2:11][CH3:12])[C:14](=[O:15])[N:16]([CH2:24][CH2:25][CH2:26][CH3:27])[C:17]=2[N:18]=[CH:19]1 |f:1.2,^1:27|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCC(C)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
sodium 1,3-dibutyl xanthine
|
|
Quantity
|
0.12 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N1C(=O)N(C=2N=CNC2C1=O)CCCC.[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after about 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Removal of the alcohol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
leaves a solid white residue
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
This residue is introduced into an extraction tube in which it
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with petrol 40/80 in a Soxhlet apparatus until
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The petrol is distilled off in a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(CCCCN1C=NC=2N(C(N(C(C12)=O)CCCC)=O)CCCC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.069 mol | |
| AMOUNT: MASS | 25 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
